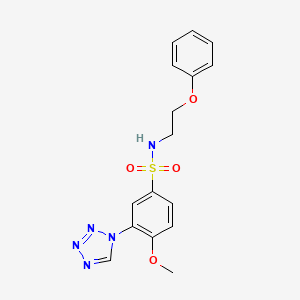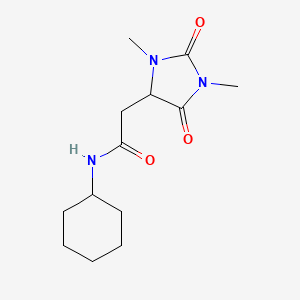![molecular formula C17H19NO2 B4307410 N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4307410.png)
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide
描述
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide, commonly known as 'Hydroxyphenyl Ethyl Amide' (HPEA), is a chemical compound that has gained significant attention in the field of scientific research. HPEA is a derivative of phenylpropanolamine (PPA), a sympathomimetic drug that was previously used for weight loss and nasal decongestion. However, due to its association with adverse cardiovascular events, PPA has been banned in several countries. HPEA, on the other hand, has shown promise as a potential therapeutic agent for various conditions.
作用机制
The exact mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide is not fully understood. However, it is believed to exert its effects through multiple pathways. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide also inhibits the activity of monoamine oxidase (MAO), an enzyme that metabolizes dopamine and other monoamine neurotransmitters. In addition, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which scavenge free radicals and protect cells from oxidative damage. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of various diseases. In addition, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been found to increase the levels of dopamine and other monoamine neurotransmitters in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by spectroscopic methods. N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has also been shown to be stable under various conditions and has a long shelf life. However, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
未来方向
There are several future directions for research on N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide. First, more studies are needed to elucidate the exact mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide and its effects on various pathways and gene expression. Second, studies in animal models and clinical trials in humans are needed to determine the safety and efficacy of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide as a therapeutic agent for various conditions. Third, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide. Fourth, studies on the potential synergistic effects of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide with other compounds may lead to the development of combination therapies for various diseases. Finally, studies on the environmental and agricultural applications of N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide, such as its potential as a natural pesticide or antioxidant in food preservation, may open up new avenues for research.
科学研究应用
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been studied for its potential therapeutic effects in various conditions such as Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models. In Alzheimer's disease, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In cancer, N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(15-8-10-16(19)11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-6,8-11,13,19H,7,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYVKIUIQQJRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-amino-2-bicyclo[2.2.1]hept-5-en-2-yl-1-phenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile](/img/structure/B4307340.png)
![9-hydroxy-4-(octahydroquinolin-1(2H)-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B4307350.png)


![6-bromo-3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4307367.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4307373.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4307375.png)
![N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide](/img/structure/B4307397.png)
![2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4307398.png)
![9H-fluoren-9-ylmethyl (1-benzyl-2-{[1-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)carbamate](/img/structure/B4307400.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B4307409.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide](/img/structure/B4307418.png)
![2-imino-5-(4-nitrobenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307420.png)
![3-[(4-tert-butylbenzoyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4307428.png)